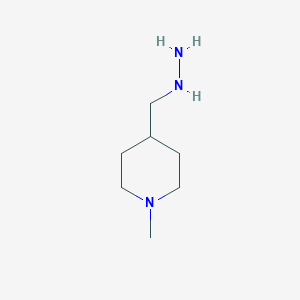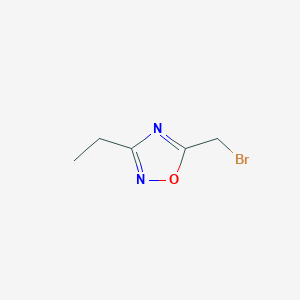![molecular formula C11H9F3O3 B13519791 1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the trifluoromethoxy group. One common method is the use of a cyclopropanation reaction with diazo compounds in the presence of a metal catalyst, such as rhodium or copper. The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethyl ethers.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, ketones, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- 1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- 2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the position of the trifluoromethoxy group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. For instance, the ortho position of the trifluoromethoxy group in 1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid may result in steric hindrance, affecting its interaction with molecular targets compared to the meta or para analogs.
Eigenschaften
Molekularformel |
C11H9F3O3 |
|---|---|
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-8-4-2-1-3-7(8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) |
InChI-Schlüssel |
UEEVCRHYCXYXTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


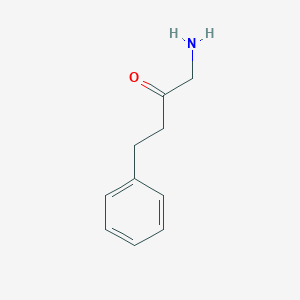
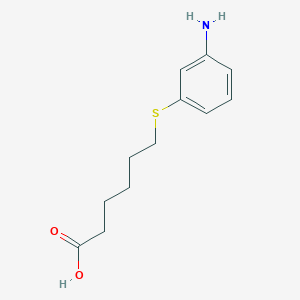
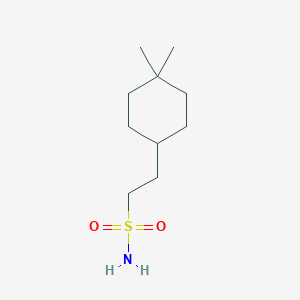
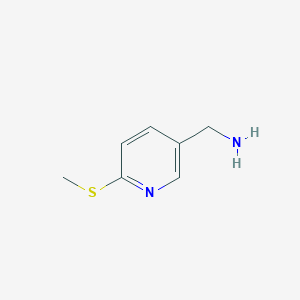
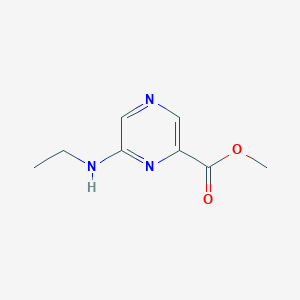
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)

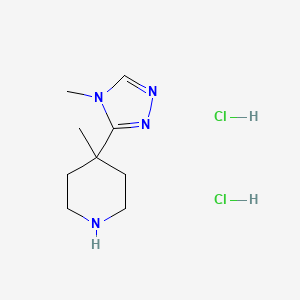
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)

